molecular formula C20H17ClN2O2S2 B2367708 Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate CAS No. 391866-80-1

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2367708
CAS No.: 391866-80-1
M. Wt: 416.94
InChI Key: ZHYOBIURHVHBLT-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate” is a novel ureido/thioureido derivative . It’s part of a series of compounds that have been designed and synthesized for their potential anticancer activity . These compounds possess a hydrazone moiety bearing nitro and chloro substituents .


Synthesis Analysis

The synthesis of these compounds involves the design of ureido/thioureido derivatives possessing a hydrazone moiety bearing nitro and chloro substituents . The compounds were synthesized and then characterized by physical and spectral data (FT-IR, 1 H-NMR, 13 C-NMR, Mass) .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with the presence of both soft and hard donors within the same molecular framework . This facilitates their application as ion sensors and transition metal extractors .


Chemical Reactions Analysis

The reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds . This is an attractive strategy for synthetic chemists to access heterocyclic cores .

Scientific Research Applications

Antimicrobial Agents

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate derivatives have been synthesized and tested for their antimicrobial activity. Certain derivatives demonstrated activity against pathogenic micro-organisms, highlighting their potential as antimicrobial agents (El-kerdawy et al., 1990).

Dyeing Polyester Fibers

Novel heterocyclic disperse dyes containing the thiophene moiety, synthesized from this compound, have been applied for dyeing polyester fibers. These dyes offer a range of shades with very good levelness and fastness properties, although with poor photostability. This research opens new pathways for the textile industry in fabric dyeing (Iyun et al., 2015).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of this compound derivatives have been analyzed, revealing insights into their structural stability and molecular interactions. This analysis is crucial for understanding the compound's pharmacological importance and designing more effective derivatives (Achutha et al., 2017).

Agricultural Chemicals

Some derivatives of this compound exhibit inhibitory activities against various agricultural pests, demonstrating their potential as agricultural chemicals. These compounds can provide new solutions for crop protection and pest management (Wang et al., 2010).

Photochemical Studies

The photochemical properties of this compound derivatives have been studied, showing their potential as singlet oxygen sensitizers. This research contributes to the development of new materials with specific photophysical properties, useful in various scientific applications, including materials science and photodynamic therapy (Amati et al., 2010).

Future Directions

The current work presented these compounds as potential lead compounds in developing future hepatocellular carcinoma chemotherapy drugs . The exploration of a new generation of anticancer agents with apoptosis inducing mechanism of action and more safety seems to be of challenge . Therefore, future research may focus on further understanding the properties of these compounds and their potential applications in cancer treatment .

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)carbamothioylamino]-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S2/c1-2-25-19(24)18-16(12-17(27-18)13-6-4-3-5-7-13)23-20(26)22-15-10-8-14(21)9-11-15/h3-12H,2H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYOBIURHVHBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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